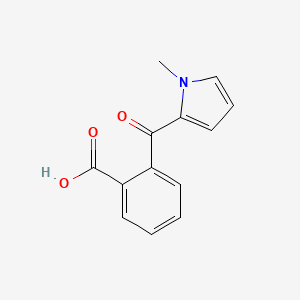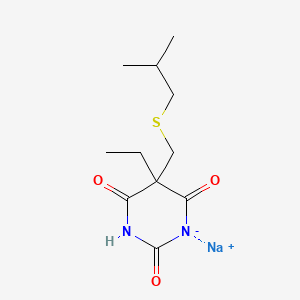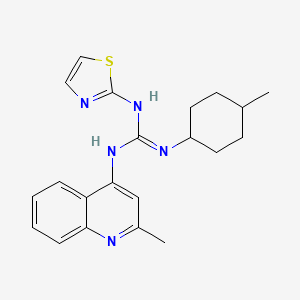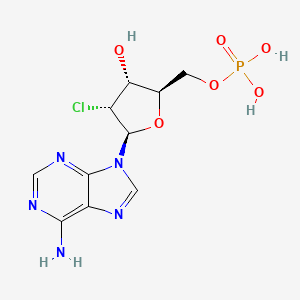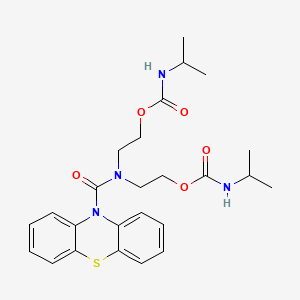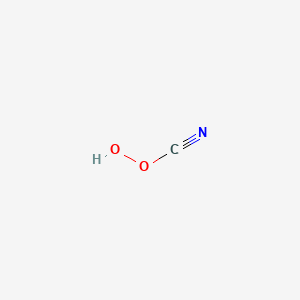
Peroxycyanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxycyanic acid is a chemical compound with the molecular formula CHNO2. It is a member of the peroxy acids family, characterized by the presence of an acidic –OOH group. This compound is known for its strong oxidizing properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxycyanic acid can be synthesized through several methods:
Hydrogen Peroxide Method: One common method involves the reaction of hydrogen peroxide with cyanogen chloride. This reaction typically occurs under controlled temperature and pressure conditions to ensure the stability of the product.
Acid Chloride Method: Another method involves the reaction of cyanogen chloride with peroxyacetic acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of cyanogen chloride with hydrogen peroxide. The process is carefully monitored to maintain the desired concentration and purity of the product. Safety measures are crucial due to the highly reactive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Peroxycyanic acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, this compound can be reduced to form cyanate and water.
Substitution: It can participate in substitution reactions, where the –OOH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and peracetic acid. These reactions typically occur under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution Reactions: Various nucleophiles can be used to replace the –OOH group, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Major products include oxidized organic compounds, such as alcohols, ketones, and carboxylic acids.
Reduction: Cyanate and water are the primary products.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Peroxycyanic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the epoxidation of alkenes and the oxidation of amines and thioethers.
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its strong oxidizing properties.
Wirkmechanismus
Peroxycyanic acid can be compared with other peroxy acids, such as:
Peracetic Acid: Similar in its strong oxidizing properties, but this compound is more selective in certain reactions.
Meta-Chloroperbenzoic Acid: Known for its use in epoxidation reactions, but this compound offers different reactivity and selectivity.
Trifluoroacetic Peracid: Another strong oxidizing agent, but with different applications and reactivity profiles.
Uniqueness: this compound is unique due to its specific reactivity and selectivity in oxidation reactions. Its ability to form reactive oxygen species makes it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Peracetic Acid
- Meta-Chloroperbenzoic Acid
- Trifluoroacetic Peracid
Eigenschaften
CAS-Nummer |
67249-83-6 |
|---|---|
Molekularformel |
CHNO2 |
Molekulargewicht |
59.024 g/mol |
IUPAC-Name |
peroxycyanic acid |
InChI |
InChI=1S/CHNO2/c2-1-4-3/h3H |
InChI-Schlüssel |
WXALHTONIYRUCO-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


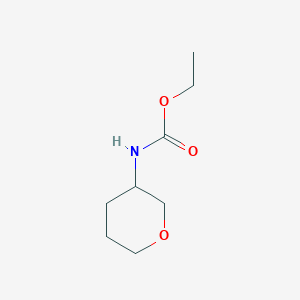
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)


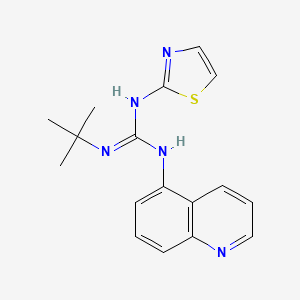
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

